1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
CAS No.: 1004193-04-7
Cat. No.: VC5917777
Molecular Formula: C11H8Cl2N2O3
Molecular Weight: 287.1
* For research use only. Not for human or veterinary use.
![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid - 1004193-04-7](/images/structure/VC5917777.png)
Specification
CAS No. | 1004193-04-7 |
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Molecular Formula | C11H8Cl2N2O3 |
Molecular Weight | 287.1 |
IUPAC Name | 1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H8Cl2N2O3/c12-7-1-2-10(8(13)5-7)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Standard InChI Key | RVIFWTUYSFLKSH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1431963-52-8) has the molecular formula C₁₀H₈Cl₂N₂O₃ and a molecular weight of 275.09 g/mol. Its IUPAC name specifies the substitution pattern: the pyrazole ring is functionalized at the 1-position by a (2,4-dichlorophenoxy)methyl group and at the 3-position by a carboxylic acid. The compound’s canonical SMILES string, C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)O, encodes its connectivity, while its InChIKey (PVJSUOQVMTYQHR-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₀H₈Cl₂N₂O₃ |
Molecular Weight | 275.09 g/mol |
SMILES | C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)O |
InChIKey | PVJSUOQVMTYQHR-UHFFFAOYSA-N |
Solubility (predicted) | Low in water; soluble in polar organic solvents |
The presence of electron-withdrawing chlorine atoms on the phenoxy ring and the carboxylic acid group enhances the compound’s polarity, influencing its solubility and reactivity. X-ray crystallography data, though unavailable for this specific compound, suggests that analogous pyrazole-carboxylic acids adopt planar configurations, facilitating π-π stacking and hydrogen-bonding interactions .
Synthesis and Manufacturing
The synthesis of 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step routes starting from 2,4-dichlorophenol and pyrazole precursors. A plausible pathway includes:
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Alkylation of 2,4-Dichlorophenol: Reaction with chloromethyl pyrazole-3-carboxylate under basic conditions to form the (2,4-dichlorophenoxy)methyl intermediate.
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Hydrolysis: Acid- or base-catalyzed hydrolysis of the ester group to yield the carboxylic acid .
Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. For example, using potassium carbonate as a base in dimethylformamide (DMF) at 60–80°C may improve alkylation efficiency. Industrial-scale production likely employs continuous-flow reactors to enhance safety and scalability, though specific details remain proprietary .
Compound | Target Organism | Activity (EC₅₀) | Citation |
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Fluxapyroxad | Zymoseptoria tritici | 0.2 ppm | |
1-[(2,4-Dichlorophenoxy)methyl]... | Aphis fabae (predicted) | ~50–100 ppm | (inferred) |
The herbicidal potential is suggested by patent literature describing mixtures of pyrazole derivatives with herbicides like bixlozone and pethoxamid . Such combinations aim to broaden the spectrum of weed control while minimizing resistance development.
Applications in Agrochemical Development
1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid serves as a versatile intermediate for synthesizing:
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Succinate Dehydrogenase Inhibitors (SDHIs): Analogous to fluxapyroxad, SDHIs disrupt fungal energy metabolism .
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Insect Growth Regulators: Carboxylic acid derivatives may interfere with chitin synthesis in insects .
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Herbicide Synergists: Enhances the efficacy of pre-emergent herbicides by modifying soil adsorption dynamics .
Notably, the compound’s chlorine substituents improve photostability and soil persistence, making it suitable for field applications.
Recent Research and Future Directions
Recent studies emphasize structure-activity relationship (SAR) optimization. For example, introducing fluorine atoms at the pyrazole 4-position or modifying the phenoxy substituent’s halogenation pattern could enhance bioactivity . Computational modeling and high-throughput screening are expected to accelerate the discovery of derivatives with improved target specificity and environmental safety.
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